

# 4-(4-Fluorobenzoyloxy)benzaldehyde molecular structure and weight

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## Compound of Interest

Compound Name: 4-(4-Fluorobenzoyloxy)benzaldehyde

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## An In-depth Technical Guide to 4-(4-Fluorobenzoyloxy)benzaldehyde

This technical guide provides a comprehensive overview of **4-(4-Fluorobenzoyloxy)benzaldehyde**, a key intermediate in organic synthesis, particularly for pharmaceutical and materials science research. This document outlines its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

## Molecular Structure and Properties

**4-(4-Fluorobenzoyloxy)benzaldehyde**, with the CAS number 56442-17-2, is an aromatic compound featuring a benzaldehyde moiety connected to a 4-fluorobenzyl group through an ether linkage.<sup>[1]</sup> This structure offers two primary sites for chemical reactions: the aldehyde group, which can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, and the fluorinated aromatic ring, which can influence the molecule's electronic properties, lipophilicity, and metabolic stability.<sup>[1]</sup> These characteristics make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and heterocyclic compounds.<sup>[1]</sup>

The molecular formula of **4-(4-Fluorobenzoyloxy)benzaldehyde** is C<sub>14</sub>H<sub>11</sub>FO<sub>2</sub>, and it has a molecular weight of approximately 230.23 g/mol.<sup>[2][3]</sup>

## Physicochemical Data

The key quantitative data for **4-(4-Fluorobenzyloxy)benzaldehyde** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>11</sub> FO <sub>2</sub>	[1][2][4]
Molecular Weight	230.23 g/mol	[2][3][5]
CAS Number	56442-17-2	[1][2][4]
Appearance	Beige Powder	[4][5]
Melting Point	96-100 °C	[4][5]
Boiling Point (Predicted)	370.2 ± 22.0 °C	[4][5]
Density (Predicted)	1.211 ± 0.06 g/cm <sup>3</sup>	[4][5]

## Synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde

The most common method for synthesizing **4-(4-Fluorobenzyloxy)benzaldehyde** is through a Williamson ether synthesis.[1] This involves the reaction of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide (such as 4-fluorobenzyl bromide or chloride) in the presence of a base.

### Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for similar compounds and provides a general procedure for the synthesis of **4-(4-Fluorobenzyloxy)benzaldehyde**.[6][7]

Materials:

- 4-Hydroxybenzaldehyde
- 4-Fluorobenzyl bromide (or chloride)
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone (or Ethanol)
- Ethyl acetate (EtOAc)

- Saturated Sodium Chloride solution (brine)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Separatory funnel

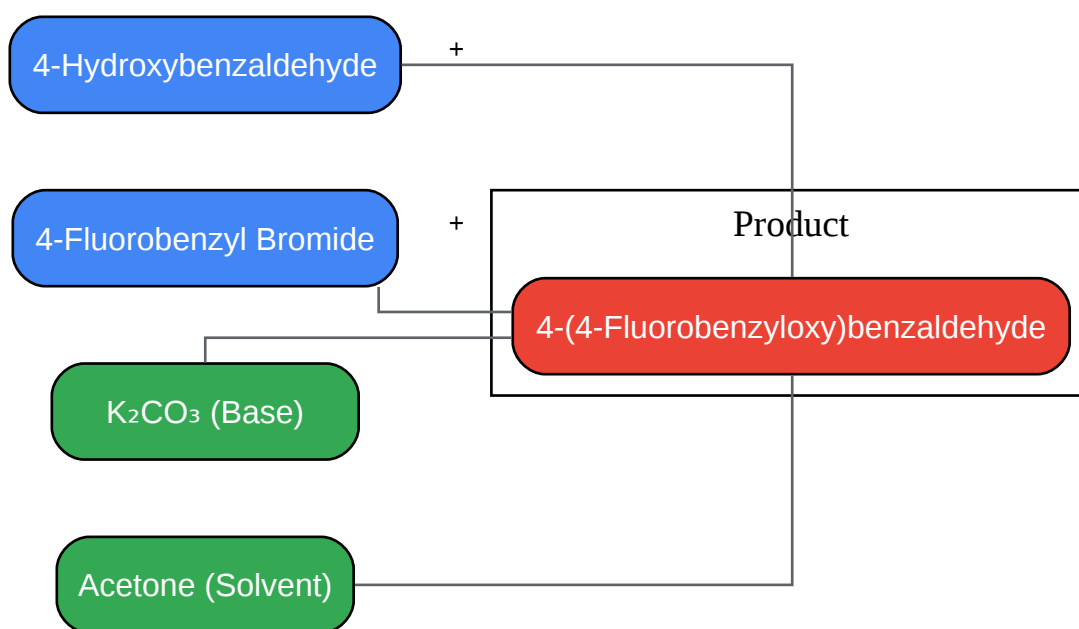
Procedure:

- To a round-bottom flask, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and acetone.
- Stir the mixture at room temperature for approximately 15-20 minutes to ensure proper mixing.
- Add 4-fluorobenzyl bromide to the reaction mixture.
- Attach a reflux condenser to the flask and heat the mixture to reflux (around  $60^\circ\text{C}$  for acetone) with continuous stirring.[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-14 hours.[6][7]
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid potassium carbonate and wash the residue with ethyl acetate.[7]
- Combine the filtrate and the washings, and remove the solvent using a rotary evaporator.[7]

- Dissolve the resulting crude product in ethyl acetate or diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer with a saturated sodium chloride solution.[7]
- Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **4-(4-Fluorobenzyloxy)benzaldehyde**.
- The crude product can be further purified by recrystallization or column chromatography to obtain a white to beige solid.[6]

## Visualizing the Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis of **4-(4-Fluorobenzyloxy)benzaldehyde**.



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Caption: Williamson ether synthesis of **4-(4-Fluorobenzyloxy)benzaldehyde**.

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